2-Methylpentane

Catalog No.
S3720576
CAS No.
64742-49-0
M.F
C6H14
C6H14
CH3CH(CH3)(CH2)2CH3
M. Wt
86.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpentane

CAS Number

64742-49-0

Product Name

2-Methylpentane

IUPAC Name

2-methylpentane

Molecular Formula

C6H14
C6H14
CH3CH(CH3)(CH2)2CH3

Molecular Weight

86.18 g/mol

InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3

InChI Key

AFABGHUZZDYHJO-UHFFFAOYSA-N

SMILES

CCCC(C)C

solubility

1.72e-04 M
In water, 14 mg/L
Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform
Solubility in water: none

Canonical SMILES

CCCC(C)C

Solvent for Organic Reactions

2-Methylpentane is a nonpolar, aliphatic hydrocarbon with good solvating properties for various organic compounds. Its immiscibility with water makes it ideal for separating organic layers in reactions. Additionally, its relatively low boiling point (around 60°C) allows for easy removal during product isolation (). This makes it a popular choice for researchers in organic synthesis, crystallization, and extraction processes.

Studying Intermolecular Forces

The simple structure of 2-Methylpentane with its branched carbon chain allows researchers to study intermolecular forces like dispersion forces and London dispersion forces. These forces are crucial for understanding the behavior of molecules in liquids and gases. By studying how 2-Methylpentane interacts with itself and other molecules, researchers gain insights into the fundamental principles of intermolecular interactions ().

2-Methylpentane is a branched-chain alkane with the molecular formula C6H14C_6H_{14}. It is also known by its trivial name, isohexane. The structure consists of a pentane chain with a methyl group attached to the second carbon atom, making it a structural isomer of hexane. This compound is colorless and has a characteristic odor, typically associated with hydrocarbons. The molecular weight of 2-methylpentane is approximately 86.1754 g/mol, and it is classified under the CAS Registry Number 107-83-5 .

Typical of alkanes:

  • Halogenation: In the presence of bromine and ultraviolet light, 2-methylpentane can undergo bromination, leading to the formation of alkyl bromides. This reaction involves the formation of free radicals and is selective for the most stable free radical intermediates .
  • Isomerization: At elevated temperatures (around 300°C), 2-methylpentane can undergo isomerization to form other structural isomers such as n-hexane and 3-methylpentane, often facilitated by catalytic processes .
  • Cracking: Under high temperatures or in the presence of catalysts, 2-methylpentane can also undergo thermal cracking, breaking down into smaller hydrocarbons and alkenes .

  • Toxicity: Inhalation can lead to symptoms such as dizziness, headache, and respiratory issues. Prolonged exposure may result in more severe effects like unconsciousness or aspiration hazards if ingested .
  • Environmental Impact: 2-Methylpentane is toxic to aquatic life and poses risks to environmental health if released into ecosystems .

There are several methods for synthesizing 2-methylpentane:

  • Alkylation: This involves reacting n-pentane with methyl halides in the presence of a strong base to form 2-methylpentane.
  • Catalytic Cracking: This method utilizes high temperatures and catalysts to break larger hydrocarbons into smaller ones, including 2-methylpentane.
  • Hydrocracking: Similar to catalytic cracking but performed in the presence of hydrogen, which helps saturate the resulting products.
  • Fischer-Tropsch Synthesis: This process converts carbon monoxide and hydrogen into liquid hydrocarbons, which can include branched alkanes like 2-methylpentane under specific conditions .

2-Methylpentane has various industrial applications:

  • Solvent: It is used as a solvent in laboratories and industrial processes due to its ability to dissolve a wide range of organic compounds.
  • Fuel Additive: Its high octane rating makes it suitable as an additive in gasoline formulations to improve combustion efficiency.
  • Chemical Intermediate: It serves as a precursor for producing other chemicals through various reactions such as alkylation and halogenation .

Studies on the interactions of 2-methylpentane focus primarily on its reactivity with halogens and other electrophiles:

  • Bromination Studies: Research has shown that bromination occurs selectively at positions that yield more stable radicals, indicating regioselectivity in reactions involving this compound .
  • Catalytic Behavior: Investigations into catalytic processes reveal how different catalysts affect the rate of isomerization and cracking reactions involving 2-methylpentane .

Several compounds are structurally similar to 2-methylpentane. Here are comparisons highlighting its uniqueness:

CompoundMolecular FormulaStructure DescriptionUnique Features
HexaneC6H14C_6H_{14}Straight-chain alkaneNo branching; higher boiling point than branched alkanes
3-MethylpentaneC6H14C_6H_{14}Methyl group on third carbonDifferent boiling point; less stable than 2-methylpentane
2,3-DimethylbutaneC6H14C_6H_{14}Two methyl groups on a butane chainHigher branching; lower boiling point than both 2-methylpentane and hexane
CyclohexaneC6H12C_6H_{12}Cyclic alkaneDifferent chemical properties due to cyclic structure

Physical Description

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999)
Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear liquids with mild, gasoline-like odors.

Color/Form

Colorless liquid
Liquid or oil

XLogP3

3.2

Exact Mass

86.109550447 g/mol

Monoisotopic Mass

86.109550447 g/mol

Boiling Point

140.5 °F at 760 mm Hg (USCG, 1999)
60.2 °C
60.21 °C
60 °C
122-145°F

Flash Point

-20 °F (USCG, 1999)
<20 °F (<-7 °C) (Closed cup)
-32 °C c.c.
-54 to 19°F

Heavy Atom Count

6

Vapor Density

3.00 (Air = 1)
Relative vapor density (air = 1): 3.0

Density

0.653 at 68 °F (USCG, 1999)
0.6550 g/cu cm at 25 °C
Relative density (water = 1): 0.65
0.65-0.66

Odor Threshold

Odor low: 0.2886 mg/cu m; Odor high: 0.2886 mg/cu m

Melting Point

-244.6 °F (USCG, 1999)
-153.6 °C
-153 °C
-245 to -148°F

UNII

49IB0U6MLD

Vapor Pressure

310.2 mm Hg (USCG, 1999)
211.01 mmHg
VP: 40 mm Hg at 41.6 °C
211 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 23
310.2 mmHg

Metabolism Metabolites

Methyl-2-pentanol was one of the metabolites found in connection with 2-methylpentane exposure.

Wikipedia

2-methylpentane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Fractional distillation of gasoline derived from crude oil or liquid product derived from natural gas

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Petrochemical manufacturing
Petroleum refineries
Pentane, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Mass spectrometry & gas chromatography were used for identification & determination of alkanes, alkenes, alkynes, alicyclic cmpd, aromatics, ethers, alcohols, ketones, aldehydes, esters, freons, & halocarbons.
Pairs of side-by-side charcoal tubes & 3M brand passive vapor monitor samples were analyzed for 2-methylpentane; satisfactory correlation was found between monitors & tubes.
Purge and trap gas chromatographic analysis of volatile organic carbon compounds in water. The organics are trapped at 30 °C on a packed cold trap prior to flash volatilization of the volatiles across a fused silica transfer line onto a capillary column. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 2-methylpentane from water at 30 and 60 °C were 65 and 93%, respectively. Improvement was made of compound recovery by substituting a second Tenax-TA tube with Chromosorb 106 and a third Tenax-TA tube with Spherocarb. Percentage recoveries of 2-methylpentane with the two series of tubes (all Tenax-TA or 3 different kinds) were 40.1, 49.3, and 10.4%, and 40.7, 58.5, and 0.8% for tubes 1, 2, and 3, respectively.

Clinical Laboratory Methods

A gas chromatographic method for analyzing urinary metabolites.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-20-2023

Explore Compound Types